molecular formula C14H12Br2O2S B8782070 4-Bromophenyl methylsulfone CAS No. 51439-45-3

4-Bromophenyl methylsulfone

Cat. No. B8782070
CAS RN: 51439-45-3
M. Wt: 404.1 g/mol
InChI Key: YLACSXJICGXRJR-UHFFFAOYSA-N
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Patent
US08664402B2

Procedure details

A Schlenk reaction tube anhydrified beforehand provided with magnetic anchor was loaded with tri-tert-butyl-phosphonium tetrafluoborate (5.4 mg; 18.5 μmol), Pd(OAc)2 (2.1 mg; 9.2 μmol), 4-bromophenylmethylsulfone (130.4 mg; 0.55 mmol), 1-(6-methylpyridin-3-yl)ethanone of formula (II) (50 mg; 0.37 mmol) and was closed with a septum. The vessel was degassed by 3 argon cycles, then 2 ml anhydrous toluene were added with a syringe. T-BuOK (165.7 mg; 1.48 mmol) was added in portions and the solution was heated to 80° C. for 16 hours. The mixture was diluted with a saturated solution of NaHCO3 (20 mL) and extracted with AcOEt (3×20 mL). The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL), anhydrified on MgSO4 and concentrated in a vacuum. The residue was purified by flash chromatography using AcOEt/cyclohexane as eluent in a gradient from 5:5 to 10:0. 32.1 mg product were obtained, for a molar yield of 30% as a white crystalline solid.
Quantity
5.4 mg
Type
reactant
Reaction Step One
Quantity
130.4 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( II )
Quantity
50 mg
Type
reactant
Reaction Step Four
[Compound]
Name
T-BuOK
Quantity
165.7 mg
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
2.1 mg
Type
catalyst
Reaction Step Seven
Yield
30%

Identifiers

REACTION_CXSMILES
C([PH+]([C:10]([CH3:13])([CH3:12])C)C(C)(C)C)(C)(C)C.BrC1C=C[C:18]([CH2:21][S:22]([CH2:25]C2C=CC(Br)=CC=2)(=[O:24])=[O:23])=[CH:17]C=1.[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH3:41])=[CH:36][CH:35]=1>C([O-])(O)=O.[Na+].CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:33][C:34]1[N:39]=[CH:38][C:37]([C:40](=[O:42])[CH2:41][C:12]2[CH:10]=[CH:13][C:21]([S:22]([CH3:25])(=[O:24])=[O:23])=[CH:18][CH:17]=2)=[CH:36][CH:35]=1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
5.4 mg
Type
reactant
Smiles
C(C)(C)(C)[PH+](C(C)(C)C)C(C)(C)C
Step Two
Name
Quantity
130.4 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)CS(=O)(=O)CC1=CC=C(C=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=N1)C(C)=O
Step Four
Name
( II )
Quantity
50 mg
Type
reactant
Smiles
Step Five
Name
T-BuOK
Quantity
165.7 mg
Type
reactant
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Seven
Name
Quantity
2.1 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A Schlenk reaction tube anhydrified
CUSTOM
Type
CUSTOM
Details
beforehand provided with magnetic anchor
CUSTOM
Type
CUSTOM
Details
was closed with a septum
CUSTOM
Type
CUSTOM
Details
The vessel was degassed by 3 argon cycles
ADDITION
Type
ADDITION
Details
2 ml anhydrous toluene were added with a syringe
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (3×20 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with an aqueous solution saturated with NaHCO3 (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=N1)C(CC1=CC=C(C=C1)S(=O)(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.1 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.